molecular formula C10H19NO2 B13818601 Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-

Cat. No.: B13818601
M. Wt: 185.26 g/mol
InChI Key: KBASUIZLRVHADF-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-methanamine, 7,7-dimethoxy- is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functionalization: Introduction of the methanamine group at the 2-position of the bicyclo[2.2.1]heptane ring.

    Methoxylation: The 7,7-dimethoxy groups are introduced through appropriate methoxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Similar in structure but with different functional groups.

    Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Another bicyclic amine with different substitution patterns.

Uniqueness

Bicyclo[221]heptane-2-methanamine, 7,7-dimethoxy- is unique due to the presence of both the methanamine and dimethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(7,7-dimethoxy-2-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)8-3-4-9(10)7(5-8)6-11/h7-9H,3-6,11H2,1-2H3

InChI Key

KBASUIZLRVHADF-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CCC1C(C2)CN)OC

Origin of Product

United States

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